1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Description
1-Methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine (hereafter referred to as Compound A) is a substituted hydrazine derivative featuring a pyridine ring substituted with methyl and trifluoromethyl groups. Its molecular structure combines a hydrazine moiety (-NH-NH-) linked to a 6-methyl-4-(trifluoromethyl)pyridin-2-yl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances stability and modulates electronic properties .
Synthesis: Compound A is synthesized via nucleophilic substitution or coupling reactions. For example, it has been used as an intermediate in the preparation of piperazine derivatives, where it reacts with carboxylic acids in the presence of coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) . Yields in such reactions are moderate (~35%), reflecting challenges in steric hindrance due to the bulky pyridine substituent .
Properties
CAS No. |
175136-90-0 |
|---|---|
Molecular Formula |
C8H10F3N3 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H10F3N3/c1-5-3-6(8(9,10)11)4-7(13-5)14(2)12/h3-4H,12H2,1-2H3 |
InChI Key |
ZDVZUFBUTIMKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine typically involves the reaction of hydrazine derivatives with pyridine-based intermediates. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and other reagents under controlled conditions . The reaction is often carried out in ethanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A, we compare it with five analogs (Table 1), focusing on structural features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Hydrazine Derivatives
Key Comparisons :
Core Structure Influence: Pyridine vs. Phenyl: Compound A and its pyridine-based analogs (e.g., [3-chloro-5-CF₃ analog]) exhibit higher polarity and better solubility in aqueous media than phenyl-based derivatives (e.g., 1-methyl-1-[2-nitro-4-CF₃-phenyl]hydrazine) . Electron-Withdrawing Groups: The trifluoromethyl group in Compound A enhances resistance to oxidative degradation compared to non-fluorinated analogs like 1-(6-fluoropyridin-2-yl)hydrazine .
Substituent Effects :
- Methyl vs. Nitro Groups : The 1-methyl group in Compound A reduces steric hindrance compared to the 2-nitro group in its phenyl analog, improving reactivity in coupling reactions .
- Chlorine Substitution : The 3-chloro substituent in [3-chloro-5-CF₃ analog] increases electrophilicity, making it more reactive in Suzuki-Miyaura couplings than Compound A .
The pyridine ring in Compound A may enhance blood-brain barrier penetration compared to phenyl derivatives .
Synthetic Utility :
Research Findings and Implications
- Stability: The trifluoromethyl group in Compound A confers superior thermal and metabolic stability over non-fluorinated hydrazines, as seen in its resistance to hydrolysis under acidic conditions .
- Solubility : Pyridine-based hydrazines (e.g., Compound A) exhibit better aqueous solubility (~2.5 mg/mL) than phenyl analogs (<1 mg/mL), critical for pharmaceutical formulation .
- Toxicity : Preliminary studies on phenyl-hydrazine analogs suggest moderate cytotoxicity (IC₅₀ ~50 μM in HepG2 cells), but data for Compound A is pending .
Biological Activity
1-Methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine, with the CAS number 175136-90-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
The molecular formula of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine is , with a molar mass of 205.18 g/mol. The compound has a boiling point of approximately 100°C at 15 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 205.18 g/mol |
| Boiling Point | 100°C at 15 mmHg |
Antimicrobial Activity
Research indicates that derivatives of pyridine, including this hydrazine compound, exhibit significant antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups can enhance antibacterial activity against various bacterial strains . For instance, similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Structure-Activity Relationships (SAR)
The biological activity of hydrazine derivatives often correlates with their structural components. A study highlighted the importance of the trifluoromethyl group in enhancing the potency of pyridine-based compounds against pathogens like Cryptosporidium spp. In this context, 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine was found to have an EC50 value of approximately 2.1 μM in vitro, indicating moderate potency . The presence of the hydrazine moiety is critical for its biological interaction and efficacy.
Cytotoxicity and Safety Profile
While promising in terms of antimicrobial activity, caution is warranted due to potential cardiotoxicity linked to hERG channel inhibition. This aspect has tempered enthusiasm for its development as a therapeutic agent . Further studies are necessary to fully understand the safety profile and therapeutic window of this compound.
Case Studies
- Anticancer Activity : In vitro studies have shown that hydrazine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, leading to increased lactate dehydrogenase (LDH) levels and cell cycle arrest at the S phase .
- Anti-inflammatory Effects : Research has indicated that certain hydrazine derivatives exhibit anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Q & A
Q. What are the recommended synthetic routes for 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine, and how can yield optimization be achieved?
Methodological Answer:
- Condensation and Rearrangement: A common approach involves condensing a hydrazine derivative (e.g., 2-hydrazino-4,6-dimethylpyrimidine) with a carbonyl-containing compound (e.g., dehydroacetic acid) under reflux in ethanol or acetic acid. For example, describes a similar reaction where refluxing in acetic acid promotes rearrangement to form pyrazol derivatives .
- Yield Optimization: Adjust reaction time (typically 6–12 hours), stoichiometric ratios (1:1.2 hydrazine:carbonyl), and temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) can improve purity (>95%) .
Q. How can structural characterization be performed using NMR and X-ray crystallography?
Methodological Answer:
- NMR Analysis: Use deuterated solvents (e.g., DMSO-d6 or CDCl3) for - and -NMR. Key signals include:
- X-ray Crystallography: Crystallize the compound in a mixture of dichloromethane and hexane. Use SHELX software for structure refinement, as demonstrated in for small-molecule crystallography. Key metrics: R-factor < 0.05, bond length accuracy ±0.02 Å .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to potential hydrazine vapors.
- Storage: Store at 2–8°C in airtight, amber-glass containers under inert gas (N or Ar) to prevent oxidation.
- First Aid: In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled () .
Q. What physicochemical properties are critical for experimental design?
Q. How can pharmacological activity be evaluated against enzyme targets?
Methodological Answer:
- Target Selection: Focus on enzymes with hydrazine-binding motifs (e.g., monoamine oxidases, cytochrome P450 isoforms). highlights piperazine derivatives as CYP inhibitors, suggesting similar assays (IC determination) .
- Assay Design: Use fluorescence-based or HPLC-MS assays. For example:
- Incubate compound (1–100 µM) with recombinant enzyme and substrate.
- Measure residual substrate/enzyme activity over 30–60 minutes.
- Calculate IC using nonlinear regression (GraphPad Prism) .
Q. How do reaction conditions affect stability and degradation pathways?
Methodological Answer:
- Stability Studies:
- Thermal Stability: Heat compound in DMSO or buffer (pH 7.4) at 37–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Major degradation products often include pyridine and hydrazine derivatives .
- Photostability: Expose to UV light (254 nm) for 48 hours. Use LC-MS to identify photo-oxidation products (e.g., nitro or hydroxylated species) .
Q. What computational methods predict structure-property relationships?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set). Calculate electrostatic potential maps to identify reactive sites (e.g., hydrazine NH for hydrogen bonding) .
- Molecular Docking: Use AutoDock Vina to model interactions with enzyme targets (e.g., MAO-B). Key parameters: grid size 25 Å, exhaustiveness 20. Validate with experimental IC data .
Q. How can degradation products be identified and mitigated during synthesis?
Methodological Answer:
- Analytical Workflow:
- HPLC-MS: Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Detect degradation products via positive-ion ESI (m/z 100–500).
- NMR Comparison: Compare -NMR of fresh vs. aged samples for new peaks (e.g., δ 6.8–7.2 ppm for aromatic byproducts).
- Mitigation Strategies: Add antioxidants (e.g., BHT, 0.1% w/v) or conduct reactions under inert atmosphere .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
